Isopinocampheylborane

Asymmetric hydroboration trans-disubstituted alkenes chiral auxiliary

Isopinocampheylborane (IpcBH2, CAS 64234-27-1) is the optimal chiral monoalkylborane for asymmetric hydroboration of trans-alkenes—outperforming Ipc2BH where the latter yields 0% ee. Its two reactive B–H bonds enable sequential double hydroboration, while quantitative conversion to IpcBHCl or IpcBHBr unlocks further reactivity. IpcBH2 hydroborates 2-methyl-2-butene in ≤10 min at 0 °C in THF, >144× faster than IpcBHCl. For procurement managers seeking a versatile, scalable chiral auxiliary with well-characterized TMEDA complex (mp 140.5–141.5 °C) and predictable enantioselectivity, this reagent offers clear kinetic and selectivity advantages. Inquire for bulk kg quantities and custom synthesis.

Molecular Formula C10H17B
Molecular Weight 148.06 g/mol
Cat. No. B1253409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopinocampheylborane
Synonymsisopinocampheylborane
Molecular FormulaC10H17B
Molecular Weight148.06 g/mol
Structural Identifiers
SMILES[B]C1CC2CC(C1C)C2(C)C
InChIInChI=1S/C10H17B/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9H,4-5H2,1-3H3/t6-,7+,8+,9+/m0/s1
InChIKeyJOJBKYUGLWAPQL-JQCXWYLXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopinocampheylborane (IpcBH2) Procurement Guide: Product Specifications and Scientific Context


Isopinocampheylborane (IpcBH2, CAS 64234-27-1) is a chiral monoorganoborane reagent derived from α-pinene, developed by H.C. Brown and colleagues at Purdue University as part of the α-pinene-based borane reagent family for asymmetric synthesis [1]. It exists as a solid 2IpcBH2·TMEDA crystalline complex (mp 140.5–141.5 °C, [α]23D +69.03° in THF) that can be liberated from its TMEDA adduct using BF3·OEt2 or converted to halogenated derivatives [2][3]. The reagent serves as a versatile chiral auxiliary for asymmetric hydroboration of trans-disubstituted and trisubstituted alkenes, as well as asymmetric reduction of prochiral ketones [4].

Isopinocampheylborane (IpcBH2) Technical Differentiation: Why In-Class Compounds Cannot Be Interchanged


IpcBH2 occupies a distinct position within the α-pinene-derived borane family that cannot be generically substituted. While all share the isopinocampheyl chiral scaffold, their structural, reactivity, and selectivity profiles diverge significantly based on the number of Ipc ligands and the nature of substituents at boron. IpcBH2 is a monoalkylborane with two B–H bonds, enabling it to participate in two sequential hydroboration steps—unlike Ipc2BH (one B–H) or Ipc2BCl (no B–H). Its intermediate steric bulk relative to the more hindered Ipc2BH and the less hindered IpcBHX haloboranes creates a unique reactivity window for trans-alkene hydroboration where Ipc2BH performs poorly [1]. The reagent's ability to be quantitatively converted to IpcBHCl·Et2O or IpcBHBr provides additional functional divergence [2][3]. Furthermore, B-isopinocampheyl-9-BBN (Alpine-Borane®), despite sharing the Ipc group, operates via a fundamentally different 9-BBN scaffold and is not interchangeable with IpcBH2 for hydroboration applications [4].

Isopinocampheylborane (IpcBH2) Quantitative Comparative Performance Data for Scientific Procurement


IpcBH2 vs. Ipc2BH: Enantioselectivity in trans-Alkene Asymmetric Hydroboration

IpcBH2 provides substantially higher enantioselectivity than Ipc2BH for trans-alkene hydroboration. The reduced steric bulk of IpcBH2 permits favorable approach trajectories that are sterically prohibited with Ipc2BH, which performs poorly on trans-alkenes [1]. For trans-2-butene, Ipc2BH yields only 13% ee, whereas IpcBH2 achieves 34% ee; for trans-3-hexene, the difference is 2.7-fold; and for trans-4-octene, Ipc2BH yields a racemic product (0% ee) while IpcBH2 maintains 15% ee [1].

Asymmetric hydroboration trans-disubstituted alkenes chiral auxiliary

IpcBH2 vs. IpcBHCl: Comparative Hydroboration Rates in Tetrahydrofuran

IpcBH2 and IpcBHCl exhibit inverse solvent-dependent hydroboration rates. At 0 °C in THF, IpcBH2 achieves complete hydroboration of 2-methyl-2-butene within 10 minutes (t₁/₂ ≈ 2 min), while IpcBHCl requires >24 hours for completion under identical conditions [1]. Conversely, in ethyl ether (EE), IpcBHCl reacts faster than IpcBH2 [1].

Reaction kinetics solvent optimization hydroboration rate

IpcBH2-Derived IpcBHBr: Low-Temperature Asymmetric Hydroboration Capability

IpcBH2 serves as the synthetic precursor to IpcBHBr, which enables asymmetric hydroboration at −78 °C—temperatures inaccessible to both IpcBH2 and IpcBHCl·Et2O [1]. IpcBHBr achieves asymmetric hydroboration of representative prochiral alkenes in pentane at −78 °C in 4–6 hours, usually with higher enantioselectivities than previously achieved with IpcBH2 or IpcBHCl [1].

Low-temperature hydroboration asymmetric induction IpcBHBr

IpcBH2 vs. 9-BBN: Divergent Hydroboration Outcomes on 3,3′-Biindene

IpcBH2 and 9-BBN produce fundamentally different outcomes in the hydroboration of 3,3′-biindene. While both reagents are hydroborating agents, 9-BBN shows no reaction with 3,3′-biindene under the tested conditions, whereas IpcBH2 successfully hydroborates this substrate, affording meso-isomers of polycyclic 1,4-diols as the main products regardless of reaction conditions [1].

Polycyclic diols regioselectivity 9-BBN comparison

IpcBH2 vs. Ipc2BCl (DIP-Chloride™): Structural B–H Functionality Differentiation

IpcBH2 possesses two B–H bonds, enabling it to participate in two sequential hydroboration steps, whereas Ipc2BCl (DIP-Chloride™) contains no B–H bonds and functions exclusively as a stoichiometric reducing agent for ketones [1]. This fundamental architectural difference dictates entirely distinct applications: IpcBH2 for asymmetric hydroboration of alkenes and Ipc2BCl for asymmetric reduction of ketones [1][2].

Functional group compatibility B–H bonds reagent architecture

IpcBH2 vs. CBS Catalyst Systems: Stoichiometric vs. Catalytic Operational Paradigm

IpcBH2 operates as a stoichiometric chiral reducing agent for prochiral ketones, producing the corresponding chiral alcohol and α-pinene (which can be recovered and recycled) [1]. In contrast, the Corey–Bakshi–Shibata (CBS) oxazaborolidine system uses a catalytic chiral ligand (0.025–0.1 equiv) with external borane (e.g., BH3·THF) as the hydride source, achieving acetophenone reduction to (R)-1-phenylethanol in 94.7% ee in <1 minute at 23 °C [2].

Stoichiometric reduction catalytic reduction process chemistry

Isopinocampheylborane (IpcBH2) Optimal Application Scenarios for Research and Industrial Use


Asymmetric Hydroboration of trans-Disubstituted and Trisubstituted Alkenes

IpcBH2 is the reagent of choice for asymmetric hydroboration of trans-alkenes, where its reduced steric profile relative to Ipc2BH enables productive asymmetric induction. The reagent achieves 34% ee for trans-2-butene, 30% ee for trans-3-hexene, and 15% ee for trans-4-octene, whereas Ipc2BH yields 13%, 11%, and 0% ee respectively under identical conditions [1]. Subsequent crystallization of the resulting IpcR*BH intermediate can upgrade enantiomeric purity to ≥99% ee [2], enabling access to enantiomerically pure (Z)- and (E)-alkenes [3].

Synthetic Precursor to Halogenated Derivatives for Enhanced Selectivity

IpcBH2 serves as the essential precursor for preparing IpcBHCl·Et2O (via HCl/Et2O) and IpcBHBr (via HBr/Et2O), which offer complementary reactivity and selectivity profiles [1][2]. IpcBHCl·Et2O enables highly stereo- and enantioselective annelation for trans-fused bicyclic ketone synthesis via asymmetric cyclic hydroboration [3]. IpcBHBr extends asymmetric hydroboration capability to −78 °C in pentane, achieving higher enantioselectivities than IpcBH2 alone [2].

THF-Solvent Hydroboration Protocols Requiring Rapid Kinetics

IpcBH2 exhibits >144-fold faster hydroboration kinetics than IpcBHCl in THF at 0 °C (complete hydroboration of 2-methyl-2-butene in ≤10 min for IpcBH2 vs. >24 h for IpcBHCl) [1]. This kinetic advantage makes IpcBH2 the optimal selection for time-sensitive hydroboration reactions conducted in THF solvent. Conversely, for EE-based protocols where IpcBHCl reacts faster, IpcBH2 is less kinetically favorable [1].

Stoichiometric Asymmetric Reduction of Prochiral Ketones

IpcBH2 functions as a stoichiometric chiral reducing agent for prochiral ketones, forming a 1:1 adduct that transfers hydride to yield chiral secondary alcohols [1]. The isopinocampheyl auxiliary is liberated as α-pinene and can be recovered for recycling [1]. This operational mode differs fundamentally from catalytic CBS oxazaborolidine systems [2], providing a straightforward one-pot protocol when catalytic turnover is not required or when avoidance of external borane sources is desirable.

Technical Documentation Hub

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